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Compound of Interest

Compound Name: Nudifloside B

Cat. No.: B15589481

AN-HPLC-028
Introduction

Nudifloside B is an iridoid glycoside that has been isolated from the stems of Jasminum
nudiflorum. As a natural product with potential pharmacological activities, a reliable and
accurate analytical method for its quantification is essential for research, quality control, and
drug development purposes. High-Performance Liquid Chromatography with Ultraviolet (HPLC-
UV) detection is a widely used technique for the quantitative analysis of such compounds due
to its sensitivity, specificity, and reproducibility.[1][2] This application note details a validated
HPLC-UV method for the quantification of Nudifloside B in various sample matrices.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based
on their differential partitioning between a stationary phase (packed in a column) and a mobile
phase that is pumped through the column at high pressure. For the analysis of Nudifloside B,
a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar
(e.g., C18) and the mobile phase is a polar solvent mixture.

Following separation, the eluted compounds pass through a UV detector. The UV detector
measures the absorbance of ultraviolet light by the analyte at a specific wavelength. According
to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the
analyte in the flow cell. By comparing the peak area of the analyte to a calibration curve
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generated from standards of known concentration, the amount of Nudifloside B in a sample
can be accurately determined.[1]

Experimental Protocol

1. Instrumentation and Materials

e HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and
UV/Vis detector.

o Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle
size).

o Chemicals and Reagents:

[¢]

Nudifloside B reference standard (>98% purity)

o

Acetonitrile (HPLC grade)

o

Methanol (HPLC grade)

[¢]

Water (HPLC grade, filtered and degassed)

[¢]

Formic acid (or Phosphoric acid, analytical grade)

e Sample Preparation:

o Syringe filters (0.45 pm)

o Vortex mixer

o Analytical balance

2. Chromatographic Conditions
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Parameter Condition
Column C18 (4.6 x 250 mm, 5 pm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)

Gradient elution (see Table 1)

Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 pL

Run Time 20 minutes

Table 1: Mobile Phase Gradient Program

Water (0.1% Formic Acid)

Time (min) Acetonitrile (%)

(%)
0.0 10 90
15.0 40 60
17.0 10 90
20.0 10 90

3. Preparation of Standard Solutions

e Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Nudifloside B reference
standard and dissolve it in 10 mL of methanol in a volumetric flask.

e Working Standard Solutions: Prepare a series of working standard solutions by serially
diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations
ranging from 1 pg/mL to 100 pg/mL.

4. Sample Preparation
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The sample preparation method will vary depending on the matrix. A general procedure for a
plant extract is provided below.

o Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1 g) and extract
with a suitable solvent (e.g., 25 mL of methanol) using ultrasonication for 30 minutes.

o Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
« Filtration: Filter the supernatant through a 0.45 pm syringe filter into an HPLC vial.

 Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the
concentration of Nudifloside B within the linear range of the calibration curve.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation
(ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD),
and limit of quantitation (LOQ).[3]

Specificity: The ability of the method to differentiate and quantify the analyte in the presence
of other components in the sample matrix was confirmed by comparing the chromatograms
of a blank sample, a standard solution, and a sample solution. No interfering peaks were
observed at the retention time of Nudifloside B.

Linearity: A calibration curve was constructed by plotting the peak area against the
concentration of the working standard solutions.

Precision: The precision of the method was determined by analyzing replicate injections of a
standard solution at three different concentrations on the same day (intra-day precision) and
on three different days (inter-day precision).

Accuracy: The accuracy was assessed by performing a recovery study. A known amount of
Nudifloside B standard was added to a sample of known concentration, and the recovery
percentage was calculated.

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined
based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
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Quantitative Data Summary

Table 2: Linearity and Range

Parameter

Value

Linear Range

1-100 pg/mL

Regression Equation

y = 25432x + 1587

Correlation Coefficient (r?)

0.9998

Table 3: Precision

Concentration (pg/mL)

Intra-day Precision (%RSD,

Inter-day Precision (%RSD,

n=6) n=9)
5.0 1.82 2.15
25.0 1.15 1.48
75.0 0.89 1.02

Table 4: Accuracy (Recovery)

Spiked
. Amount Found
Concentration Recovery (%) %RSD (n=3)
(ng/mL)

(ng/imL)

10.0 9.85 98.5 1.2

50.0 49.62 99.2 0.9

90.0 89.81 99.8 0.7

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Parameter Value (pg/mL)
LOD 0.25
LOQ 0.80
Visualizations
Preparation

Standard Preparation Sample Preparation
(1-100 pg/mL) (Extraction, Filtration)

Analysis

HPLC System
(C18 Column, Gradient Elution)

uv Detector
(235 nm)

Data Processing

(Chromatogram AcquisitiorD

Quantification
(Peak Area vs. Calibration Curve)

i

Method Validation
(ICH Guidelines)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15589481?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for Nudifloside B quantification.
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Caption: Logical relationship of the analytical process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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